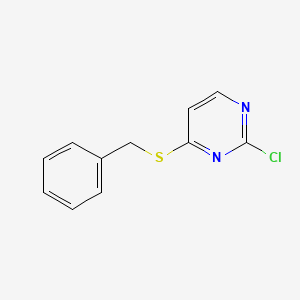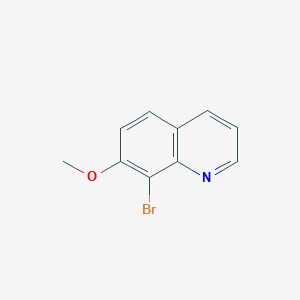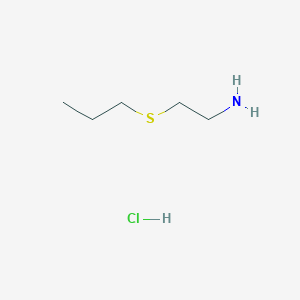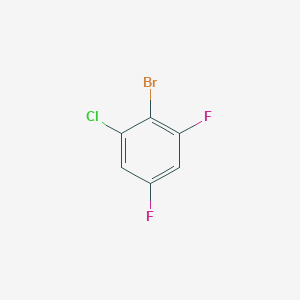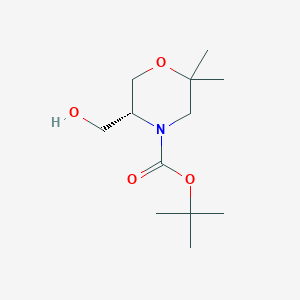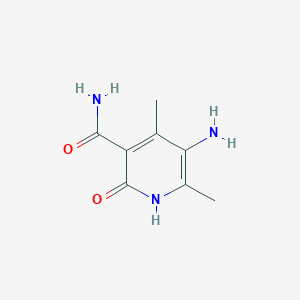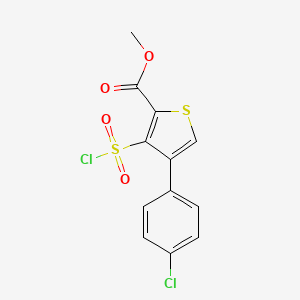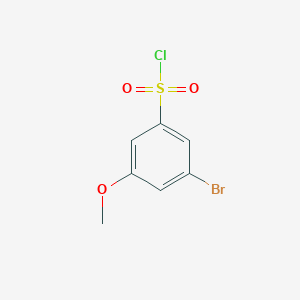![molecular formula C13H12F3IN2O2 B1524343 tert-Butyl-3-iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat CAS No. 1228183-72-9](/img/structure/B1524343.png)
tert-Butyl-3-iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the empirical formula C13H12F3IN2O2 and a molecular weight of 412.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 412.15 .Wissenschaftliche Forschungsanwendungen
Krebsforschungsaktivitäten
Diese Verbindung hat in der Krebsforschung vielversprechende Ergebnisse gezeigt, da sie mit verschiedenen biologischen Zielen interagieren kann. Der Pyrrolopyridinkern ist ein häufiges Merkmal in Molekülen mit Antitumoraktivität. So wurden beispielsweise Derivate von Pyrrolopyridin auf ihre Wirksamkeit gegen Krebszelllinien wie HeLa-Zellen untersucht . Das Vorhandensein der Trifluormethylgruppe könnte die Bioverfügbarkeit und Stabilität der Verbindung verbessern und sie zu einem wertvollen Kandidaten für die Entwicklung neuer Krebsmittel machen.
Antimikrobielle und Antimykotische Anwendungen
Das Strukturmotiv von Pyrrolopyridin findet sich auch in Verbindungen mit signifikanten antimikrobiellen und antimykotischen Eigenschaften. Die Iod- und Trifluormethylsubstituenten am Pyrrolopyridin-Gerüst können für die Aktivität entscheidend sein, da sie mit mikrobiellen Enzymen oder DNA interagieren und deren Funktion stören können .
Entzündungshemmende Mittel
Verbindungen, die das Pyrrolopyridinringsystem enthalten, wurden mit entzündungshemmenden Eigenschaften in Verbindung gebracht. Die tert-Butylgruppe in der untersuchten Verbindung könnte die Lipophilie möglicherweise erhöhen, was dazu beitragen könnte, biologische Membranen zu durchqueren und Entzündungsstellen effektiver zu erreichen .
Neuroprotektive Mittel
Der Pyrrolopyridinkern ähnelt strukturell mehreren neuroprotektiven Mitteln. Die Forschung an Verbindungen mit dieser Kernstruktur könnte zur Entwicklung neuer Behandlungen für neurodegenerative Erkrankungen führen. Die elektronenziehende Trifluormethylgruppe könnte eine Rolle bei der Modulation der Aktivität der Verbindung im zentralen Nervensystem spielen .
Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen
Pyrrolopyridinderivate wurden auf ihre kardiovaskulären Wirkungen untersucht. Die strukturellen Merkmale von tert-Butyl-3-iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat könnten optimiert werden, um bestimmte Rezeptoren oder Enzyme anzusprechen, die an Herz-Kreislauf-Erkrankungen beteiligt sind, und so einen Weg für die Entwicklung neuer Medikamente eröffnen .
Antivirale Forschung
Das Potenzial der Verbindung, als antivirales Mittel zu wirken, rührt vom Pyrrolopyridinkern her, der in mehreren antiviralen Medikamenten vorhanden ist. Das Iodatom könnte für weitere chemische Modifikationen genutzt werden, wodurch die Fähigkeit der Verbindung zur Hemmung der Virusreplikation verbessert wird .
Enzyminhibition
Enzyminhibitoren enthalten häufig heterocyclische Verbindungen wie Pyrrolopyridin, da sie in der Lage sind, den Übergangszustand nachzuahmen oder an aktiven Zentren zu binden. Die tert-Butylgruppe könnte die Bindungsaffinität der Verbindung verbessern und sie zu einem wertvollen Gerüst für die Gestaltung von Enzyminhibitoren machen .
Anwendungen in der Materialwissenschaft
Über biomedizinische Anwendungen hinaus macht die robuste chemische Struktur der Verbindung sie zu einem Kandidaten für die Forschung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter oder als Baustein für komplexe molekulare Architekturen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their broad range of biological activities .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Pyridine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects, depending on its specific targets and mode of action .
Eigenschaften
IUPAC Name |
tert-butyl 3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFYYMHNAVHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679742 | |
| Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-72-9 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228183-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



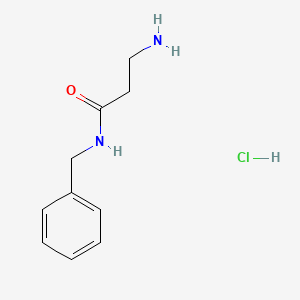
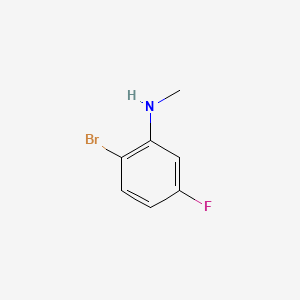


![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)
